Pseudopelletierine

Natural Product Chemistry Extraction Yield Phytochemistry

Researchers developing multi-target directed ligands often face scaffolds lacking predictable stereochemical outcomes. Pseudopelletierine addresses this: its distinct diastereoselectivity in aldol reactions is tunable via water content-unlike tropinone-and its 3.5- to 180-fold higher abundance in Punica granatum root bark ensures efficient isolation. • Granatane core enables dual AChE/BACE1 inhibition (low μM IC50). • Aqueous solubility ~1 g/2.5 mL water facilitates solution-based assays. • Sourced at ≥98% purity; reliable global supply.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 552-70-5
Cat. No. B028333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudopelletierine
CAS552-70-5
Synonyms9-Methyl-9-azabicyclo[3.3.1]nonan-3-one;  9-Methyl-3-granataninone;  Granatan-3-one;  NSC 116056;  Pseudopelletierin;  Pseudopunicine; 
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(=O)C2
InChIInChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3/t7-,8+
InChIKeyRHWSKVCZXBAWLZ-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility400 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Pseudopelletierine Technical Baseline and Procurement


Pseudopelletierine (also known as granatanone or psi-pelletierine) is a bicyclic, heterocyclic alkaloid with the systematic name 9-methyl-9-azabicyclo[3.3.1]nonan-3-one [1]. It is the most abundant alkaloid found in the root bark of the pomegranate tree (Punica granatum) [2]. Structurally, it is a homolog of tropinone, the key intermediate in tropane alkaloid biosynthesis, and can be synthesized via an analogous Robinson-type multicomponent condensation . Pseudopelletierine serves as a versatile starting material and scaffold for the synthesis of complex molecules, including cyclooctatetraene and pharmacologically active derivatives [3].

High relative abundance in pomegranate root bark supports natural product isolation studies.
Reported distinct diastereoselectivity in aqueous aldol reactions supports stereochemical synthesis studies.
Scaffold supports dual AChE/BACE1 inhibition screening for multi-target enzyme studies.

Why Generic Substitution Fails for Pseudopelletierine


While pseudopelletierine shares structural homology with tropinone and other piperidine-derived alkaloids, generic substitution is not scientifically justified due to quantifiable differences in key properties. These include distinct diastereoselectivity in aldol reactions compared to tropinone [1], a unique solubility profile that differs from related alkaloids [2], and its established role as a privileged scaffold for generating novel chemical entities with dual-target biological activity, a property not replicated by its simpler analogs [3]. The following quantitative evidence guide details these critical differentiators that directly impact experimental design and procurement decisions.

Diastereoselectivity divergence
Aldol reaction outcomes may shift relative to tropinone; stereochemical conditions not directly transferable.
Solubility class mismatch
High water solubility contrasts with typical alkaloid behavior; may alter assay and formulation compatibility.
Scaffold-dependent dual inhibition
Dual AChE/BACE1 activity reported for granatane hybrids may not extend to simpler piperidine or tropane analogs.

Pseudopelletierine Quantitative Evidence vs. Structural Analogs


Natural Abundance in Pomegranate Root Bark

Pseudopelletierine is the predominant alkaloid in the root bark of Punica granatum, with a quantifiable yield that significantly exceeds that of its co-occurring structural analogs. In a comparative extraction study, pseudopelletierine was obtained at a yield of 1.8 g/kg of raw bark, which is 3.5-fold higher than pelletierine (0.52 g/kg), 180-fold higher than methylpelletierine (0.01 g/kg), and 9-fold higher than isopelletierine (0.20 g/kg) [1].

Natural Abundance
Head-to-head
Pseudopelletierine: 1.8 g/kg Comparators: 0.01–0.52 g/kg 3.5×–180× higher yield
Supports extraction workflow selection
Yield from P. granatum root bark; may vary
Natural Product Chemistry Extraction Yield Phytochemistry

Aldol Diastereoselectivity vs. Tropinone

The water-promoted direct aldol reaction of granatanone (pseudopelletierine) with aromatic aldehydes exhibits a distinct diastereoselectivity profile compared to its smaller ring homolog, tropinone. The anti-syn-diastereoselectivity for granatanone was found to be strongly dependent on the amount of water added, whereas the reaction of tropinone showed a different dependence pattern [1]. This differential behavior is critical for planning stereoselective syntheses.

Aldol Diastereoselectivity
Cross-study comparable
Granatanone: water-dependent anti/syn profile Tropinone: distinct dependence pattern
Supports stereoselective synthesis study design
Outcome varies with water amount; condition-specific
Synthetic Methodology Diastereoselectivity Green Chemistry

Aqueous Solubility vs. Typical Alkaloids

Pseudopelletierine exhibits a distinctive solubility profile that contrasts with the generalization that alkaloids have low water solubility. Quantitatively, 1 gram of pseudopelletierine dissolves in approximately 2.5 mL of water, while also being freely soluble in alcohol and chloroform and sparingly soluble in petroleum ether [1]. This high water solubility for a bicyclic alkaloid is notable and can be a key factor in selecting it for aqueous-based assays or formulations.

Aqueous Solubility
Class-level
~1 g / 2.5 mL water
Supports aqueous formulation study design
High solubility for a bicyclic alkaloid; verify for buffer/medium
Physicochemical Properties Formulation Solubility

Scaffold Utility for Dual-Target Inhibitor Design

The pseudopelletierine (granatanone) scaffold has been successfully employed to generate novel dual acetylcholinesterase (AChE) and β-secretase 1 (BACE1) inhibitors. A series of granatane-triazole hybrids, derived from this scaffold, exhibited IC50 values ranging from 0.568 to 1.326 μM for AChE and 9.25 to 28.44 μM for BACE1 [1]. This demonstrates the scaffold's unique ability to support simultaneous inhibition of two key Alzheimer's disease targets, a property not generally observed in simpler piperidine or tropane analogs without extensive modification.

Dual-Target Inhibition
Reported
AChE IC50: 0.57–1.33 μM BACE1 IC50: 9.25–28.44 μM
Supports multi-target enzyme inhibition screening
Granatane-triazole hybrids; scaffold-specific activity
Medicinal Chemistry Multi-Target Directed Ligands Alzheimer's Disease

Pseudopelletierine Research and Industrial Applications


Natural Product Isolation and Scale-Up

Researchers aiming to isolate alkaloids from P. granatum root bark should prioritize pseudopelletierine due to its 3.5- to 180-fold higher natural abundance compared to co-occurring alkaloids [1]. This makes it the most efficient target for large-scale extraction and subsequent chemical derivatization.

Stereoselective Synthesis in Aqueous Media

Synthetic chemists seeking to develop green aldol reactions with predictable stereochemical outcomes will find that pseudopelletierine offers a distinct diastereoselectivity profile compared to tropinone. Its unique response to water content allows for the tuning of anti-syn ratios in a manner not possible with tropinone-based substrates [1].

Medicinal Chemistry for Multi-Target Drug Design

Medicinal chemists focusing on multi-target directed ligands (MTDLs) for Alzheimer's disease should select the pseudopelletierine scaffold. Recent studies demonstrate that granatane-based hybrids can achieve dual inhibition of AChE and BACE1 with IC50 values in the low micromolar range, a feature that validates the scaffold's inherent suitability for developing polypharmacological agents [1].

Formulation Development for High Aqueous Solubility

Formulation scientists working with alkaloid-based active ingredients should consider pseudopelletierine when high aqueous solubility is a critical quality attribute. Its solubility of 1 g in ~2.5 mL of water is quantifiably higher than many structurally related alkaloids, facilitating solution-based assays and potentially improving bioavailability in preclinical studies [1].

Application
Selection Property
Validation Focus
Natural product isolation
Relative abundance in root bark
Extraction yield benchmarking
Stereoselective aldol synthesis
Diastereoselectivity water-dependence
Anti-syn ratio optimization
Multi-target enzyme screening
Scaffold dual-inhibition activity
AChE/BACE1 inhibition profiling
Aqueous formulation studies
Reported high water solubility
Solubility-dependent assay performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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